2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol is a versatile organic compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure, which allows it to participate in various chemical reactions and interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize advanced equipment and technology to optimize reaction conditions and maximize production efficiency. The use of high-purity starting materials and stringent quality control measures ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups, which include an amino group and hydroxyl groups.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize this compound. The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the compound. These reactions typically require anhydrous conditions and inert atmospheres to prevent unwanted side reactions.
Substitution Reactions: The amino and hydroxyl groups in this compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives, such as ethers or esters.
Scientific Research Applications
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: It is employed in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, stabilize protein structures, and influence cellular processes.
Comparison with Similar Compounds
2-(Aminomethyl)-2-(hydroxymethyl)propane-1,3-diol can be compared with other similar compounds, such as:
Tris(hydroxymethyl)aminomethane: This compound has a similar structure but lacks the additional hydroxyl group present in this compound. It is commonly used as a buffer in biochemical and molecular biology applications.
2-Amino-2-methyl-1,3-propanediol: This compound has a similar backbone but differs in the position of the amino group. It is used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQZEEGNGSZBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601232652 | |
Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7332-39-0 | |
Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7332-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Aminomethyl)-2-(hydroxymethyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601232652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 2-(aminomethyl)-2-(hydroxymethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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